molecular formula C24H30N4O3S2 B2378083 N-(2-ethoxyphenyl)-2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1798672-07-7

N-(2-ethoxyphenyl)-2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2378083
CAS RN: 1798672-07-7
M. Wt: 486.65
InChI Key: RIMZBHAWALEXNH-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H30N4O3S2 and its molecular weight is 486.65. The purity is usually 95%.
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Scientific Research Applications

Pyridine Derivatives as Insecticides

Pyridine derivatives, including compounds related to the chemical , have shown significant insecticidal activities. For instance, specific pyridine derivatives demonstrated around four times the insecticidal activity of acetamiprid insecticide, indicating their potential as effective agents against pests like the cowpea aphid (Bakhite et al., 2014).

Novel Heterocyclic Compounds as Anti-Inflammatory and Analgesic Agents

Research into novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone demonstrated their potential as anti-inflammatory and analgesic agents. Compounds within this category, including structures related to the chemical of interest, have shown significant cyclooxygenase-1/cyclooxygenase-2 inhibitory activities, analgesic, and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Gastroprotective Activity

Acetamide derivatives with heteroaromatic rings, similar to the compound , have been found to exhibit gastroprotective activities. Specifically, compounds with a furfurylthio or furfurylsulfinyl function showed promising results in terms of gastric anti-secretory and gastroprotective actions (Hirakawa et al., 1998).

Pharmacological Characterization of Piperidine Derivatives

Studies on compounds like 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine have shown that these derivatives can be high-affinity antagonists for specific receptors. Such compounds have potential therapeutic applications in areas like treating depression and addiction disorders (Grimwood et al., 2011).

Synthesis and Analgesic Activities

Pyridine derivatives synthesized from specific starting materials, including acetamides similar to the compound , have shown promising analgesic and antiparkinsonian activities. These compounds were comparable to established drugs like Valdecoxib and Benzatropine in pharmacological screenings (Amr et al., 2008).

Anticonvulsant Agent Development

Research on derivatives of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine has led to the development of new anticonvulsant agents. These derivatives, including structures related to the compound of interest, demonstrated moderate anticonvulsant activities in pentylenetetrazole-induced seizures in rats (Severina et al., 2020).

Antimicrobial and Antitumor Activities

The synthesis of novel thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, related to the compound , has shown significant antimicrobial and antitumor activities. These compounds demonstrated potent effects against several cancer cell lines and microbial strains (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[4-oxo-3-(3-piperidin-1-ylpropyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O3S2/c1-2-31-20-10-5-4-9-18(20)25-21(29)17-33-24-26-19-11-16-32-22(19)23(30)28(24)15-8-14-27-12-6-3-7-13-27/h4-5,9-11,16H,2-3,6-8,12-15,17H2,1H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMZBHAWALEXNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CCCN4CCCCC4)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

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